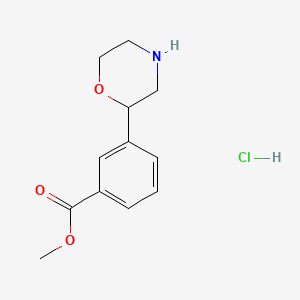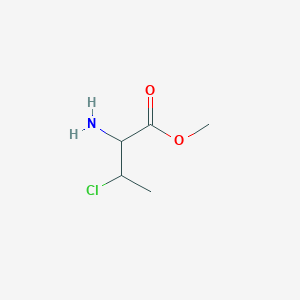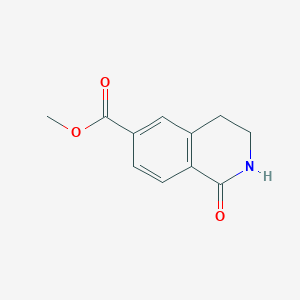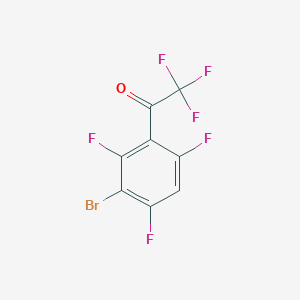
1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone is a chemical compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a trifluoroethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a trifluoroethanone group. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Addition Reactions: The trifluoroethanone group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation or reduction reactions may produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromo-2,4,6-trifluorophenyl)cyclohexanecarboxylic acid: Similar in structure but with a cyclohexanecarboxylic acid group instead of a trifluoroethanone group.
1-[(3-Bromo-2,4,6-trifluorophenyl)methyl]piperazine: Contains a piperazine ring instead of a trifluoroethanone group.
(3-Bromo-2,4,6-trifluorophenyl)(piperidin-1-yl)methanone: Features a piperidinyl group instead of a trifluoroethanone group.
Uniqueness
1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone is unique due to the presence of both bromine and multiple fluorine atoms on the phenyl ring, along with the trifluoroethanone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8HBrF6O |
|---|---|
Poids moléculaire |
306.99 g/mol |
Nom IUPAC |
1-(3-bromo-2,4,6-trifluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8HBrF6O/c9-5-3(11)1-2(10)4(6(5)12)7(16)8(13,14)15/h1H |
Clé InChI |
VXTZKFYHAACXPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)Br)F)C(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


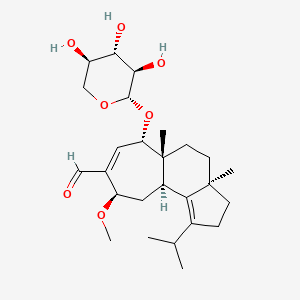
![O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13917136.png)
![N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}phenylalanine amide](/img/structure/B13917147.png)
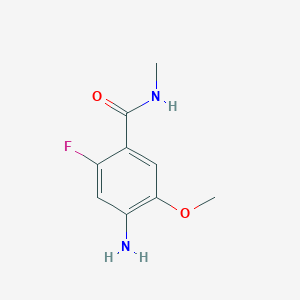
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)
![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B13917167.png)

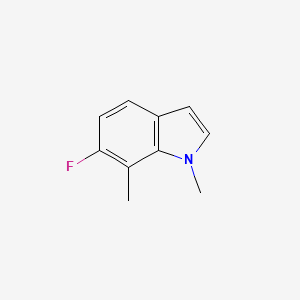
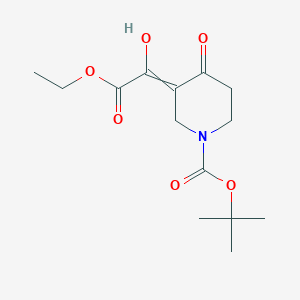
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
